2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
The synthesis of 2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring through a cyclization reaction.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling of the pyridine ring: The final step involves coupling the pyridine ring to the rest of the molecule using a suitable coupling reagent.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.
Chemical Reactions Analysis
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new groups are added to the molecule. This can be achieved using reagents like hydrogen gas or halogens.
Scientific Research Applications
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can enhance binding affinity and selectivity. The compound may also modulate signaling pathways by affecting the activity of key enzymes.
Comparison with Similar Compounds
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can be compared with similar compounds such as:
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(METHYL)PYRIDINE: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(CHLORO)PYRIDINE: The presence of a chloro group instead of a trifluoromethyl group can alter the compound’s reactivity and interactions with biological targets.
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(BROMO)PYRIDINE: Similar to the chloro derivative, the bromo group can impact the compound’s properties and applications.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its chemical and biological behavior.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c19-18(20,21)14-6-7-16(22-12-14)25-15-8-10-23(11-9-15)17(24)13-4-2-1-3-5-13/h1-2,6-7,12-13,15H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABFMYDHBSTXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.